molecular formula C10H22O B1177679 magnificalysin I CAS No. 155123-75-4

magnificalysin I

Número de catálogo: B1177679
Número CAS: 155123-75-4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Magnificalysin I is a cytolytic toxin isolated from the sea anemone Heteractis magnifica. It belongs to a class of pore-forming proteins that exhibit hemolytic activity by disrupting cell membranes. Structurally, it shares homology with other cytolysins, such as equinatoxins from Actinia equina and oshems from Olindias sambaquiensis. Its primary mechanism involves binding to lipid membranes and forming pores, leading to cell lysis .

Propiedades

Número CAS

155123-75-4

Fórmula molecular

C10H22O

Sinónimos

magnificalysin I

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Cytolysins

Compound Source Molecular Mass (kDa) α-Helix Content Key Domains
Magnificalysin I Heteractis magnifica ~20 (estimated) ~45% Hydrophobic (15–30)
Oshem 1 Olindias sambaquiensis 3.013 ~35% N-terminal β-sheet
Equinatoxin II Actinia equina 19.8 ~50% Phospholipase A2-like
Urticina cytolysin Urticina piscivora 18.5 ~40% C-terminal charged region

Functional Comparison

Hemolytic Activity

  • Magnificalysin I exhibits potent hemolytic activity, with an EC₅₀ of 0.2 µg/mL against human erythrocytes, comparable to equinatoxin II (EC₅₀: 0.15 µg/mL) but significantly stronger than Oshem 1 (EC₅₀: 1.8 µg/mL) .
  • Activity is enhanced by 8-anilino-1-naphthalenesulphonate (ANS), a hydrophobic probe, which increases pore-forming efficiency by 2.5-fold. This contrasts with equinatoxin III, which shows only 1.8-fold enhancement under similar conditions .

Stability and Environmental Sensitivity

  • Magnificalysin I retains >80% activity at pH 5–9, whereas oshems lose 50% activity at pH <6 due to structural instability in acidic environments .

Table 2: Functional Properties of Selected Cytolysins

Compound Hemolytic EC₅₀ (µg/mL) ANS Stimulation (Fold) pH Stability Range
Magnificalysin I 0.2 2.5 5–9
Oshem 1 1.8 Not reported 6–8
Equinatoxin II 0.15 1.8 4–10
Urticina cytolysin 0.5 Not tested 5–8

Discussion

Magnificalysin I distinguishes itself through its high α-helical content and ANS-responsive hemolytic activity, which may correlate with its membrane interaction mechanism. Structural divergence from oshems and urticina cytolysins underscores evolutionary adaptations in toxin function. However, gaps remain in understanding its receptor specificity and in vivo toxicity profile compared to equinatoxins .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial isolation and purification of magnificalysin I from natural sources?

  • Methodological Answer : Begin with solvent extraction (e.g., ethanol/water mixtures) followed by liquid-liquid partitioning. Use size-exclusion chromatography for preliminary fractionation, then refine via reverse-phase HPLC with C18 columns. Validate purity using mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .
  • Key Considerations : Document solvent ratios, temperature, and pressure parameters to ensure reproducibility. Include negative controls to confirm absence of cross-contamination .

Q. Which spectroscopic and chromatographic techniques are prioritized for structural elucidation of magnificalysin I?

  • Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) for molecular formula determination, tandem MS/MS for fragmentation patterns, and 2D NMR (e.g., COSY, HSQC) for stereochemical analysis. Use X-ray crystallography if crystalline forms are obtainable .
  • Key Considerations : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguous peaks .

Q. What in vitro bioactivity screening models are appropriate for preliminary evaluation of magnificalysin I?

  • Methodological Answer : Employ cell-based assays (e.g., MTT assay for cytotoxicity) and enzyme inhibition assays (e.g., fluorescence-based kinetic measurements). Use pathogen-specific models (e.g., antimicrobial disk diffusion) if applicable. Standardize positive/negative controls and triplicate runs .
  • Key Considerations : Report IC50/EC50 values with 95% confidence intervals and account for solvent interference .

Advanced Research Questions

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics of magnificalysin I?

  • Methodological Answer : Implement staggered dosing regimens in animal models, with plasma concentration-time profiles analyzed via non-compartmental modeling (e.g., WinNonlin). Use nonlinear mixed-effects modeling (NONMEM) to identify saturable absorption or metabolism pathways .
  • Key Considerations : Include sparse sampling strategies to reduce animal use while maintaining statistical power .

Q. What statistical approaches are recommended for analyzing synergistic effects when magnificalysin I is combined with other therapeutic agents?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method or Bliss independence model. Use high-throughput screening data to generate isobolograms. Validate synergism with mechanistic studies (e.g., transcriptomics) .
  • Key Considerations : Address confounding variables (e.g., drug-drug interactions) using multivariate regression .

Q. How can advanced molecular dynamics (MD) simulations improve understanding of magnificalysin I's target interactions?

  • Methodological Answer : Perform all-atom MD simulations (≥100 ns) using AMBER or GROMACS. Analyze binding free energy with MM-PBSA/GBSA. Map interaction hotspots with residue decomposition. Cross-reference with mutagenesis data to validate computational predictions .
  • Key Considerations : Ensure force field parameters are compatible with non-standard residues (e.g., post-translational modifications) .

Data Contradiction & Reproducibility

Q. How can discrepancies between in vitro and in vivo efficacy data for magnificalysin I be systematically addressed?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile bioavailability limitations. Test metabolite activity via in vitro bioassays. Use ex vivo models (e.g., organoids) as intermediates .
  • Key Considerations : Report raw data and processing scripts to facilitate meta-analyses .

Q. What strategies ensure reproducibility of magnificalysin I’s bioactivity across laboratories?

  • Methodological Answer : Standardize protocols using CRISP guidelines. Share reference samples with collaborating labs. Validate assays via inter-laboratory ring trials. Publish detailed supplemental methods (e.g., centrifugation speeds, buffer pH) .
  • Key Considerations : Use absolute quantification (e.g., qNMR) for compound concentration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.